3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the chlorine atom on the pyridine ring and the methyl group on the pyrazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carbaldehyde.
Formation of Pyrazole Ring: The aldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use as an insecticide or herbicide.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloropyridin-3-yl)-1H-pyrazol-5-amine: Lacks the methyl group on the pyrazole ring.
3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-4-amine: The amine group is positioned differently on the pyrazole ring.
3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
The presence of both the chlorine atom on the pyridine ring and the methyl group on the pyrazole ring makes 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine unique
Properties
CAS No. |
2228873-36-5 |
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Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
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